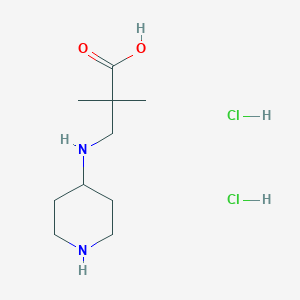
2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride” is a chemical compound with the CAS Number: 2361643-98-1 . It has a molecular weight of 273.2 . The IUPAC name for this compound is 2,2-dimethyl-3-(piperidin-4-ylamino)propanoic acid dihydrochloride . The InChI code for this compound is 1S/C10H20N2O2.2ClH/c1-10(2,9(13)14)7-12-8-3-5-11-6-4-8;;/h8,11-12H,3-7H2,1-2H3,(H,13,14);2*1H .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is a significant area of research in the pharmaceutical industry . Piperidines are key synthetic fragments for designing drugs and their derivatives are present in more than twenty classes of pharmaceuticals . The synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C10H20N2O2.2ClH/c1-10(2,9(13)14)7-12-8-3-5-11-6-4-8;;/h8,11-12H,3-7H2,1-2H3,(H,13,14);2*1H .Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . The storage temperature is room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Stereoselective Synthesis : Research by Gronowitz, Hallberg, and Nikitidis (1987) demonstrated a stereoselective synthesis method involving 2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride, used in the preparation of dialkylaminomethyl substituted halobutadienes. This method is significant for the regio- and stereospecific syntheses of functionalized unsaturated aliphatic compounds (Gronowitz, Hallberg, & Nikitidis, 1987).
Electrochemical Detection in DNA Interaction : A study by Istanbullu et al. (2017) involved the use of a Mannich base derivative containing this compound for investigating its interaction with fish sperm double-stranded DNA. The study highlights its potential application in DNA-targeted research (Istanbullu, Karadeniz, Erciyas, & Gürsan, 2017).
Building Blocks in Heterocyclic Syntheses : Research by Alnajjar et al. (2008) involved the use of enaminones with this compound in the synthesis of 2,3-dihydropyridazine-4-carboxylic acids. This study provides insights into its utility as a building block in heterocyclic syntheses (Alnajjar, Abdelkhalik, Al-Enezi, & Elnagdi, 2008).
Pharmaceutical Research
Antihypertensive Activity : Evans et al. (1983) conducted a study on the antihypertensive activity of compounds related to this compound. They synthesized and tested various compounds for their efficacy in lowering blood pressure, which could have implications in the development of new antihypertensive medications (Evans, Fake, Hamilton, Poyser, & Showell, 1983).
Anticonvulsant and Antinociceptive Activity : Kamiński et al. (2016) studied new hybrid molecules derived from this compound for their anticonvulsant and antinociceptive activities. This research contributes to the understanding of its potential applications in treating epilepsy and pain management (Kamiński, Zagaja, Rapacz, Łuszczki, Andres-Mach, Abram, & Obniska, 2016).
Cytotoxic Activity in Cancer Research : Vosooghi et al. (2010) explored the cytotoxic activities of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, synthesized from this compound. This research is important for understanding its potential applications in cancer therapy (Vosooghi, Rajabalian, Sorkhi, Badinloo, Nakhjiri, Negahbani, Asadipour, Mahdavi, Shafiee, & Foroumadi, 2010).
Safety and Hazards
The safety information for “2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2,2-dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-10(2,9(13)14)7-12-8-3-5-11-6-4-8;;/h8,11-12H,3-7H2,1-2H3,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBRDQXINXLGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCNCC1)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
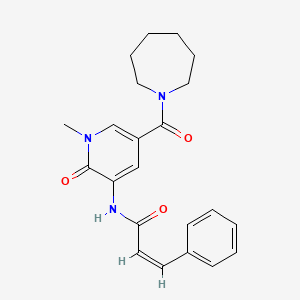
![N-(4-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2795204.png)
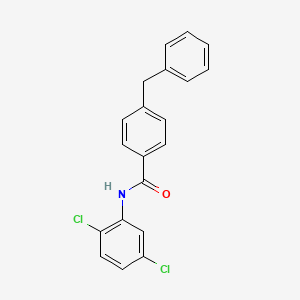
![2-Methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B2795206.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2795209.png)

![2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2795212.png)
![N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide](/img/structure/B2795213.png)
![1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B2795217.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-ethoxyacetamide](/img/structure/B2795220.png)
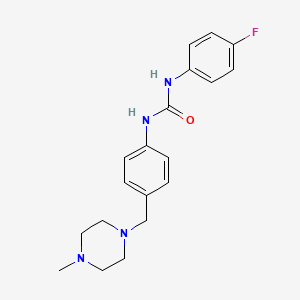
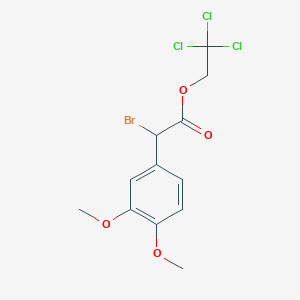

![N-[6-({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2795225.png)
